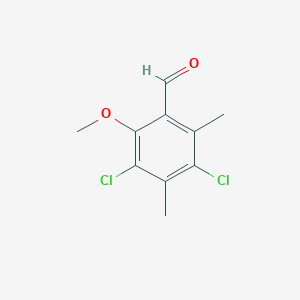
3,5-Dichloro-2-methoxy-4,6-dimethyl-benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,5-Dichloro-2-methoxy-4,6-dimethyl-benzaldehyde is a chemical compound with the molecular formula C10H10Cl2O2 and a molecular weight of 233.1 . It is used for proteomics research .
Synthesis Analysis
The synthesis of similar compounds often involves a Claisen–Schmidt condensation of the key intermediate with the desired benzaldehyde derivative . This method can rapidly produce a vast library of derivatives .Molecular Structure Analysis
The molecular structure of 3,5-Dichloro-2-methoxy-4,6-dimethyl-benzaldehyde is represented by the SMILES notation: CC1=C(C(=C(C(=C1Cl)C)Cl)OC)C=O .Scientific Research Applications
Synthesis and Chemical Applications
Unified Strategy for Synthesis : A study demonstrated the use of a similar compound, 3,5-Dimethoxy-benzaldehyde, as a starting material for synthesizing amorfrutins A and B, showcasing its utility in creating complex organic molecules with potential biological activities. This approach also led to the synthesis of a piperazinylrhodamine B conjugate, indicating good cytotoxicity against human tumor cell lines, highlighting the compound's potential in medicinal chemistry (Brandes et al., 2020).
Alternative Synthesis Procedures : Another research explored alternative synthetic routes using related methoxy-benzaldehydes, emphasizing the versatility of these compounds in organic synthesis and their potential as intermediates in creating various organic compounds with specific properties (Banerjee et al., 2013).
Material Science and Catalysis
Enzyme Catalyzed Asymmetric C–C Bond Formation : In material science, benzaldehyde derivatives have been employed in enzyme-catalyzed reactions to form asymmetric C–C bonds, showcasing their role in developing environmentally friendly and efficient catalytic processes. This research highlights the potential of such compounds in green chemistry and sustainable industrial applications (Kühl et al., 2007).
Antimicrobial and Anticancer Evaluation
Antimicrobial and Anticancer Potentials : A study on a series of synthesized compounds revealed that those with chloro, methoxy, and hydroxyl groups exhibited significant antimicrobial and anticancer potentials. This underscores the importance of such functionalized benzaldehydes in the development of new therapeutic agents (Sigroha et al., 2012).
properties
IUPAC Name |
3,5-dichloro-2-methoxy-4,6-dimethylbenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-5-7(4-13)10(14-3)9(12)6(2)8(5)11/h4H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLLAIYSBPHSNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)C)Cl)OC)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-2-methoxy-4,6-dimethyl-benzaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

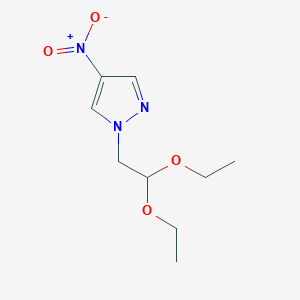
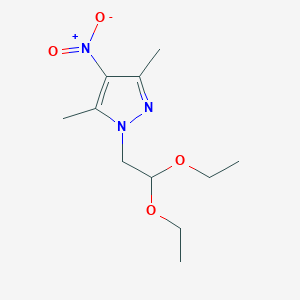
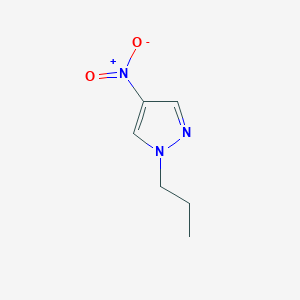
![5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1344984.png)
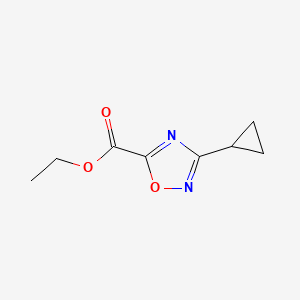
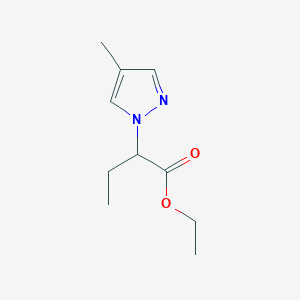
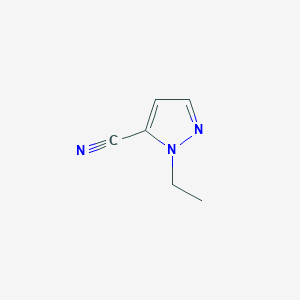
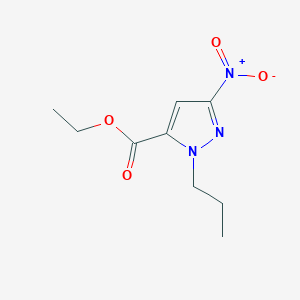
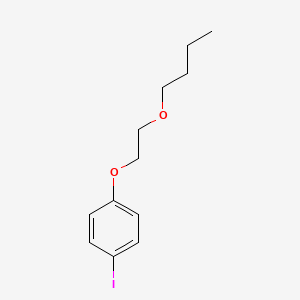

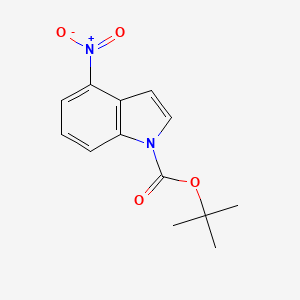
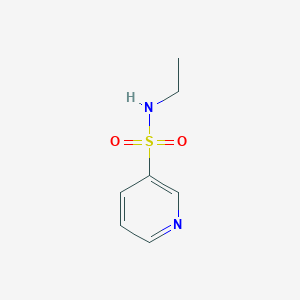
![3-{1,4-dimethyl-3,6-dioxo-1H,2H,3H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid](/img/structure/B1345002.png)
![3-[(2R*,6S*)-2,6-Dimethyl-4-morpholinyl]-1-propanamine](/img/structure/B1345004.png)